2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride
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Description
“2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1195262-94-2 . Its IUPAC name is this compound . The molecular weight of this compound is 239.79 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . This process involves the use of an E. coli strain with reduced aromatic aldehyde reduction (RARE), in which six aldehyde ketone reductase and alcohol dehydrogenase genes have been knocked out . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli were screened for a high conversion rate of cinnamic acid to cinnamaldehyde .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H .Scientific Research Applications
Synthesis and Structural Properties
Synthesis Routes and Chemical Reactions : The synthesis of complex organic compounds often involves intermediates that include structures similar to 2-(4-Phenylcyclohexyl)ethan-1-amine hydrochloride. For instance, the study by Issac and Tierney (1996) explores the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating the intricate reactions possible with chloral and substituted anilines, potentially mirroring the synthetic complexity and pathways involving compounds like this compound R. Issac, J. Tierney, 1996.
Analytical Chemistry and Metabolism
Metabolic Pathways and Analysis : Understanding the metabolism of complex molecules can shed light on potential applications of this compound in pharmacology and toxicology. Breyer-Pfaff (2004) provides insights into the metabolic fate of amitriptyline, nortriptyline, and amitriptylinoxide in humans, highlighting the importance of oxidative metabolism in the side chain, which could be relevant for studying similar compounds U. Breyer‐Pfaff, 2004.
Pharmacokinetic Properties and Biological Activities
Bioavailability and Bioactivities : The study of conjugates of p-coumaric acid by Pei et al. (2016) discusses the bioavailability, bioaccessibility, and biological activities of phenolic acid conjugates, providing a model for understanding how structural modifications affect the properties of compounds like this compound. This research is crucial for developing pharmaceuticals with optimized efficacy and safety profiles K. Pei, J. Ou, Junqing Huang, S. Ou, 2016.
Environmental Impact and Degradation
Environmental Persistence and Toxicity : The environmental occurrence, impact, and degradation pathways of organohalides, as reviewed by He et al. (2021), offer a perspective on the challenges and strategies for mitigating the environmental presence of synthetic compounds, including those structurally related to this compound. Understanding the environmental behavior of these compounds is essential for assessing their ecological risk and developing sustainable chemical practices Haozheng He, Yiyang Li, Rui Shen, H. Shim, Yanhong Zeng, Siyan Zhao, Qihong Lu, B. Mai, Shanquan Wang, 2021.
Properties
IUPAC Name |
2-(4-phenylcyclohexyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-5,12,14H,6-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDWYPGONINVIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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